molecular formula C25H29N5O2S B2589787 N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1189670-16-3

N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Numéro de catalogue: B2589787
Numéro CAS: 1189670-16-3
Poids moléculaire: 463.6
Clé InChI: JFTONQGDTSCWOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 2,6-dimethylphenyl-substituted acetamide core linked via a sulfanyl group to a pyrazine ring. The pyrazine is further functionalized with a piperazine moiety bearing a 4-methoxyphenyl substituent. While direct pharmacological data for this compound are absent in the provided evidence, analogs with similar scaffolds are associated with cardiovascular, neurological, or enzyme-modulating activities .

Propriétés

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-18-5-4-6-19(2)23(18)28-22(31)17-33-25-24(26-11-12-27-25)30-15-13-29(14-16-30)20-7-9-21(32-3)10-8-20/h4-12H,13-17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTONQGDTSCWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide, also known as L981-2287, is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationship, and relevant research findings.

Chemical Characteristics

PropertyValue
Compound ID L981-2287
Molecular Weight 463.6 g/mol
Molecular Formula C25H29N5O2S
LogP 4.2657
Polar Surface Area 54.137 Ų
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1

Anticonvulsant Properties

Research indicates that compounds similar to N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide exhibit anticonvulsant activity. A study highlighted that various N-(2,6-dimethylphenyl) semicarbazones demonstrated significant anticonvulsant effects in models of seizures, suggesting a potential mechanism involving the modulation of GABA levels and inhibition of GABA transaminase activity .

Structure-Activity Relationship (SAR)

The structure of N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide allows for various interactions with biological targets. The presence of the piperazine and pyrazine moieties is crucial for its biological activity. These structural components facilitate binding to receptors involved in neurotransmission and may enhance the compound's efficacy as an anticonvulsant or anxiolytic agent.

Case Studies and Experimental Data

In experimental settings, L981-2287 was tested for its pharmacological effects. While specific data on this compound is limited, related compounds have shown promising results in preclinical trials:

  • Anticonvulsant Activity : Similar compounds were effective in reducing seizure frequency and severity in animal models.
  • Neurotoxicity Profile : Compounds with similar structures exhibited low neurotoxicity, making them suitable candidates for further development in treating epilepsy without significant side effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Core Acetamide Modifications

The 2,6-dimethylphenylacetamide backbone is shared with several compounds in the evidence:

  • RL (N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl]acetamide): Differs in the piperazine substituent (hydroxypropyl-phenoxy vs. 4-methoxyphenyl) and lacks the pyrazine-sulfanyl linkage. RL is noted in pharmacological studies alongside trapidil (TRZ), suggesting vasodilatory or anti-ischemic applications .

Heterocyclic Ring Variations

  • Pyrazine vs. Pyrimidine : describes pyrimidin-4-yl-based compounds (e.g., 10a–10c ) with piperazine-acetamide linkages. The pyrazine ring in the target compound may confer distinct electronic or steric effects compared to pyrimidine, influencing receptor binding or solubility .
  • Sulfanyl Linkage : The sulfanyl group in the target compound contrasts with ether or carbonyl linkages in analogs (e.g., 10a–10c use oxy or acetyl groups). Sulfur-containing linkages can enhance lipophilicity and modulate oxidative stability .

Piperazine Substituent Diversity

The 4-methoxyphenyl group on the piperazine distinguishes the target compound from:

  • Ranolazine Impurity (N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide): Shares the acetamide-piperazine core but replaces pyrazine with a phenoxypropyl group, likely affecting ion channel interactions .

Pharmacological Implications

  • Cardiovascular Therapeutics : Modulation of ion channels or adrenergic receptors.
  • Enzyme Inhibition: Piperazine-acetamide compounds often target cholinesterases or monoamine oxidases (e.g., ’s diclofenac derivatives) .

Data Table: Key Structural Comparisons

Compound Name Core Structure Heterocycle Piperazine Substituent Linkage Potential Application
Target Compound 2,6-Dimethylphenylacetamide Pyrazin-2-yl 4-Methoxyphenyl Sulfanyl Neurological/Cardiovascular
RL () 2,6-Dimethylphenylacetamide None 2-Hydroxy-3-(2-methoxyphenoxy)propyl Ether Anti-ischemic
10a () Pyrimidin-4-ylacetamide Pyrimidin-4-yl 2-(tert-Butylamino)-2-oxoethyl Acetyl Enzyme inhibition
Ranolazine Impurity () 2,6-Dimethylphenylacetamide None 2-Hydroxy-3-phenoxypropyl Ether Ion channel modulation

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.